molecular formula C12H19NO B13574042 (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol

Cat. No.: B13574042
M. Wt: 193.28 g/mol
InChI Key: ARTWTZMLDJHIHT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tert-butyl-substituted benzene derivative.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the amino group produces an amine.

Scientific Research Applications

(s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (s)-2-Amino-2-phenylethan-1-ol: Lacks the tert-butyl group, resulting in different reactivity and biological activity.

    (s)-2-Amino-2-(4-(tert-butyl)phenyl)ethan-1-ol: Similar structure but with the tert-butyl group in a different position, affecting its chemical properties.

Uniqueness

The presence of the tert-butyl group in (s)-2-Amino-2-(3-(tert-butyl)phenyl)ethan-1-ol imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(2S)-2-amino-2-(3-tert-butylphenyl)ethanol

InChI

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-5-9(7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1

InChI Key

ARTWTZMLDJHIHT-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=CC(=C1)[C@@H](CO)N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.